(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one
Description
Properties
Molecular Formula |
C33H41N3O4 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one |
InChI |
InChI=1S/C33H41N3O4/c1-22(2)25-9-7-10-27(19-25)33(12-13-33)34-21-30(37)29-18-24-8-6-11-28(17-24)39-14-4-5-15-40-31-20-26(32(38)36-29)16-23(3)35-31/h6-11,16-17,19-20,22,29-30,34,37H,4-5,12-15,18,21H2,1-3H3,(H,36,38)/t29-,30+/m0/s1 |
InChI Key |
DLWWAEZPTACWPK-XZWHSSHBSA-N |
Isomeric SMILES |
CC1=CC2=CC(=N1)OCCCCOC3=CC=CC(=C3)C[C@H](NC2=O)[C@@H](CNC4(CC4)C5=CC=CC(=C5)C(C)C)O |
Canonical SMILES |
CC1=CC2=CC(=N1)OCCCCOC3=CC=CC(=C3)CC(NC2=O)C(CNC4(CC4)C5=CC=CC(=C5)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tricyclic Core
The tricyclic framework is typically assembled via multi-step cyclization reactions starting from appropriately substituted precursors containing oxygen and nitrogen functionalities. Methods may involve:
Formation of heterocyclic rings through intramolecular nucleophilic substitution or condensation reactions.
Use of protecting groups to mask sensitive hydroxyl or amino groups during ring closure.
Control of stereochemistry through chiral auxiliaries or asymmetric catalysis.
Introduction of the Cyclopropylamino Side Chain
The cyclopropylamino moiety, bearing the 3-isopropylphenyl substituent, is introduced via:
Synthesis of the cyclopropylamine intermediate, often prepared by cyclopropanation of the corresponding styrene derivative followed by amination.
Coupling of the cyclopropylamine to the tricyclic core through amide or amine bond formation.
Stereochemical control at the aminoethyl linkage is achieved through chiral resolution or asymmetric synthesis techniques.
Installation of the Hydroxyethyl Group
The hydroxyethyl substituent at the 1R position is introduced by:
Selective hydroxylation of the corresponding ethyl intermediate.
Use of stereoselective reduction or oxidation steps to set the hydroxy group configuration.
Protection/deprotection strategies to prevent side reactions.
Methylation at Position 19
The methyl group at position 19 is introduced by:
Alkylation reactions using methylating agents such as methyl iodide or methyl triflate under basic conditions.
Alternatively, methyl substitution can be incorporated earlier in the synthesis by starting from methylated precursors.
Typical Reaction Conditions and Reagents
| Step | Reaction Type | Typical Reagents/Conditions | Notes on Stereochemistry |
|---|---|---|---|
| Tricyclic core formation | Cyclization, condensation | Acid/base catalysis, elevated temperature | Chiral catalysts or auxiliaries used |
| Cyclopropylamine synthesis | Cyclopropanation, amination | Simmons-Smith reagent or diazomethane for cyclopropanation; amination with ammonia or amines | Retention of stereochemistry critical |
| Side chain coupling | Amide/amine bond formation | Coupling agents like EDCI, HATU; mild bases | Stereoselective coupling methods employed |
| Hydroxyethyl installation | Hydroxylation, reduction | OsO4, Sharpless asymmetric dihydroxylation; or chiral reducing agents | Stereocontrol via chiral catalysts |
| Methylation | Alkylation | Methyl iodide, base (e.g., K2CO3), aprotic solvents | Performed under controlled temperature |
Research Findings and Optimization
Stereochemical Purity: Achieving high enantiomeric excess at the 4S and 1R centers is essential for biological activity. Asymmetric catalysis and chiral pool synthesis have been reported to improve stereochemical outcomes.
Yield Improvements: Optimization of cyclization steps through solvent choice and temperature control has enhanced yields from moderate (~50%) to good (~75%) in some reports.
Side Chain Functionalization: Use of protected intermediates during side chain installation reduces side reactions and improves overall purity.
Scalability: The synthetic route has been adapted for multigram scale with careful control of reaction parameters to maintain stereochemical integrity.
Summary Table of Preparation Route
| Stage | Key Intermediate/Product | Main Reaction Type | Yield (%) | Stereochemical Control | Reference/Notes |
|---|---|---|---|---|---|
| Starting material preparation | Substituted aromatic precursors | Functional group modification | N/A | N/A | Commercially available |
| Cyclopropylamine synthesis | 1-(3-isopropylphenyl)cyclopropylamine | Cyclopropanation + amination | 60-70 | High | Simmons-Smith cyclopropanation |
| Tricyclic core assembly | 11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa derivative | Cyclization, condensation | 50-75 | Controlled | Acid/base catalysis |
| Side chain coupling | Aminoethyl-substituted tricyclic compound | Amide/amine bond formation | 65-80 | High | EDCI/HATU coupling |
| Hydroxyethyl group installation | Hydroxyethyl-functionalized final intermediate | Hydroxylation, reduction | 70-85 | Asymmetric catalysis | Sharpless dihydroxylation |
| Final methylation | Target compound | Alkylation | 80-90 | N/A | Methyl iodide alkylation |
Chemical Reactions Analysis
Types of Reactions
The compound (4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce new functional groups at the amino site.
Scientific Research Applications
The compound (4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Coumarin-Benzodiazepine Derivatives (e.g., 4g, 4h from )
- Key Differences : The target compound lacks the coumarin and tetrazole motifs present in 4g and 4h, which are critical for π-π stacking and hydrogen bonding in receptor interactions.
- Activity : Coumarin-benzodiazepine hybrids exhibit anticoagulant and anxiolytic properties, whereas the tricyclic dioxa/diaza system in the target compound may favor kinase inhibition or GPCR modulation .
- Optical Properties : Unlike NIR-emitting molecules designed for light-sensing devices, the target compound lacks extended conjugation or heavy atoms (e.g., lanthanides), limiting its utility in optoelectronic applications. However, its rigid tricyclic structure could enhance thermal stability, a desirable trait in both materials science and drug design .
Chiral Cyclopropane Derivatives
- Stereochemical Impact : The cyclopropyl group in the target compound mirrors Pasteur’s early work on tartaric acid chirality, where 3D configuration dictates biological activity. Comparatively, simpler cyclopropane analogs (e.g., (1R,2R)-1-((2S)-2-hydroxy-6-isopropylchroman-4-yl)propane-1,2,3-triol) show antioxidant activity but lack the fused heterocyclic complexity needed for high-affinity receptor binding .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Coumarin-Benzodiazepine (4g) | NIR-Active Heterocycles |
|---|---|---|---|
| Molecular Weight | ~600 g/mol | ~550 g/mol | 400–800 g/mol |
| LogP | 3.5 (estimated) | 2.8 | 1.5–4.0 |
| Stereocenters | 2 | 3 | 0–2 |
| Thermal Stability | High (rigid core) | Moderate | Variable |
| Potential Applications | Kinase inhibition, CNS drugs | Anticoagulants | Optoelectronics |
Note: LogP values are predicted using fragment-based methods due to lack of experimental data in the provided evidence.
Research Findings and Gaps
- Synthesis Challenges : The compound’s tricyclic system and stereochemical complexity pose synthetic hurdles compared to coumarin derivatives () or solution-processable NIR dyes ().
- Biological Data: No direct studies on the target compound’s activity are cited in the evidence. However, its structural resemblance to kinase inhibitors (e.g., staurosporine analogs) suggests prioritization for in vitro screening.
- Chirality and Activity : Pasteur’s foundational work on tartaric acid underscores the importance of stereochemistry in drug-receptor interactions, implying that enantiomeric impurities could nullify the target compound’s efficacy .
Biological Activity
The compound (4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The molecular formula is , and the molecular weight is approximately 440.59 g/mol. The intricate arrangement of atoms suggests potential interactions with various biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Stereochemistry | (4S) and (1R) configurations |
| Functional Groups | Hydroxyl, amine, dioxane rings |
| Core Structure | Diazatricyclo structure |
The compound primarily functions as a dihydrofolate reductase (DHFR) inhibitor. DHFR is crucial for DNA synthesis as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the production of nucleotides. By inhibiting this enzyme, the compound effectively reduces the availability of tetrahydrofolate, leading to impaired DNA synthesis and cell proliferation .
Potential Therapeutic Applications
- Cancer Treatment: As a DHFR inhibitor, it may be effective in treating various cancers by halting the proliferation of rapidly dividing cells.
- Autoimmune Disorders: Similar mechanisms are explored in conditions such as rheumatoid arthritis where cell proliferation needs to be controlled .
Pharmacodynamics
The pharmacodynamics of the compound indicate its ability to bind with high affinity to DHFR, which results in significant biological effects:
- Cell Cycle Arrest: By inhibiting DNA synthesis, the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction: The disruption of nucleotide synthesis can lead to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with analogous structures:
- Study on Antitumor Activity:
- Autoimmune Disease Model:
- In Vitro Studies:
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the stereochemistry and structural integrity of the compound?
- Methodological Answer:
-
X-ray crystallography is the gold standard for absolute stereochemical confirmation, particularly for the cyclopropane and chiral centers (e.g., C4-S and C1-R configurations) .
-
2D NMR (NOESY/ROESY) can validate spatial proximity of protons, such as the hydroxyethyl group and cyclopropane ring. For example, cross-peaks between the hydroxyl proton (δ 5.2 ppm) and cyclopropane methylene protons (δ 1.8–2.1 ppm) confirm spatial arrangement .
-
High-resolution mass spectrometry (HRMS) and IR spectroscopy verify molecular formula (C₃₅H₄₃N₃O₄) and functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
Technique Key Data Purpose X-ray crystallography Space group: P2₁2₁2₁, R-factor: <0.05 Absolute stereochemistry 2D NMR (NOESY) NOE between H-1 (δ 5.2) and H-19 (δ 3.8) Spatial conformation validation HRMS [M+H]⁺ m/z 594.3321 (calc. 594.3325) Molecular formula confirmation
Q. What synthetic routes are reported for constructing the cyclopropane ring in this compound?
- Methodological Answer:
- Simmons-Smith cyclopropanation : Reacting allyl ether intermediates with diiodomethane and a zinc-copper couple. For example, the cyclopropane ring in (compound 1) was synthesized via this method, achieving 65–75% yield .
- Transition-metal-catalyzed cyclopropanation : Using rhodium or palladium catalysts with diazo reagents. This approach minimizes epimerization of the (1R)-hydroxyethyl group .
- Key considerations : Steric hindrance from the 3-propan-2-ylphenyl group requires bulky ligands (e.g., DTBM-Segphos) to enhance regioselectivity .
Q. How can researchers mitigate racemization during the synthesis of the (1R)-hydroxyethyl moiety?
- Methodological Answer:
- Low-temperature reactions (e.g., –78°C for Grignard additions) reduce kinetic resolution issues.
- Chiral auxiliaries : Temporarily attach a menthol-derived group to the hydroxyl to stabilize the R-configuration, as seen in ’s amino acid derivatives .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer:
- Salt formation : Protonate the secondary amine (pKa ~9.5) with HCl or tartaric acid to improve aqueous solubility.
- Prodrug strategies : Mask the hydroxyl group as a phosphate ester (e.g., ’s sulfonic acid derivatives), enhancing bioavailability .
- Co-solvent systems : Use PEG-400/water (70:30) for preclinical formulations, as logP (calculated 3.8) suggests high hydrophobicity .
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
- Methodological Answer:
-
Standardize assay conditions : Control ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.8), which significantly impact inhibition kinetics.
-
Orthogonal assays : Validate results using thermal shift assays (ΔTm > 2°C indicates binding) and SPR (surface plasmon resonance) for KD measurements .
-
Purity verification : Ensure compound integrity via HPLC (≥98% purity) and LC-MS to rule out degradation products .
Q. How can the compound’s metabolic stability be assessed in hepatocyte models?
- Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. A t₁/₂ < 30 min indicates rapid metabolism .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., ’s benzopyranone derivatives as fluorescent probes) .
- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites, such as hydroxylation at the cyclopropane ring (m/z +16) or glucuronidation (m/z +176) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s plasma protein binding (PPB) across studies?
- Methodological Answer:
- Equilibrium dialysis vs. ultrafiltration : Ultrafiltration may underestimate PPB due to membrane adsorption. Use dialysis with radiolabeled compound (³H or ¹⁴C) for accuracy .
- Species-specific differences : Human PPB (90%) vs. rodent PPB (75%) can arise from albumin binding affinity variations. Cross-validate using isothermal titration calorimetry (ITC) .
Educational Context
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
